1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose
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Overview
Description
Pedunculoside is a triterpene saponin derived from various species of the genus Ilex, such as Ilex rotunda and Ilex pubescens . It has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cardiovascular diseases . Pedunculoside exhibits anti-inflammatory, anti-fibrotic, and anti-apoptotic properties, making it a promising candidate for various medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pedunculoside can be synthesized through a series of chemical reactions involving the extraction of triterpene saponins from Ilex species. The process typically involves the following steps:
Extraction: The bark or leaves of Ilex species are subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Isolation: Pedunculoside is isolated from the purified extract through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of pedunculoside involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized extraction methods ensures high yield and purity of the compound. Additionally, the development of inclusion complexes, such as the beta-cyclodextrin polymer inclusion complex, has improved the stability and bioavailability of pedunculoside .
Chemical Reactions Analysis
Types of Reactions
Pedunculoside undergoes various chemical reactions, including:
Oxidation: Pedunculoside can be oxidized to form rotundic acid, a major metabolite.
Reduction: Reduction reactions can modify the functional groups of pedunculoside, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the pedunculoside molecule, enhancing its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of pedunculoside include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from the chemical reactions of pedunculoside include rotundic acid and various derivatives with modified functional groups .
Scientific Research Applications
Mechanism of Action
Pedunculoside exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Pedunculoside is unique among triterpene saponins due to its specific molecular structure and therapeutic properties. Similar compounds include:
Ilexgenin A: Another triterpene saponin derived from Ilex species, known for its anti-inflammatory and anti-cancer properties.
Pedunculoside stands out due to its specific anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of various inflammatory and fibrotic diseases .
Properties
Molecular Formula |
C36H58O10 |
---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,6aS,6bR,9R,12aR)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-19-9-14-36(30(43)46-29-27(42)26(41)25(40)21(17-37)45-29)16-15-33(4)20(28(36)35(19,6)44)7-8-23-31(2)12-11-24(39)32(3,18-38)22(31)10-13-34(23,33)5/h7,19,21-29,37-42,44H,8-18H2,1-6H3/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31-,32-,33+,34+,35+,36-/m0/s1 |
InChI Key |
LARPFJIXBULVPK-UWOHTYNKSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@@]5(C)CO)O)C)C)C2[C@]1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
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